molecular formula C4H5F3O B12823842 2-(Trifluoromethyl)prop-2-en-1-ol

2-(Trifluoromethyl)prop-2-en-1-ol

Cat. No.: B12823842
M. Wt: 126.08 g/mol
InChI Key: NVFLEVFZDHKWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method for synthesizing 2-(Trifluoromethyl)prop-2-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of trifluoromethyl iodide with magnesium in an ether solvent to form the Grignard reagent, which is then reacted with propenal to yield the desired product.

  • Aldol Condensation: : Another synthetic route involves the aldol condensation of trifluoroacetaldehyde with acetaldehyde, followed by reduction of the resulting product to obtain this compound.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(Trifluoromethyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives. Reagents such as sodium hydride or organolithium compounds are often used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium or nickel catalysts.

    Substitution: Sodium hydride, organolithium compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)prop-2-en-1-ol has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the formation of trifluoromethyl-substituted compounds, which are valuable in medicinal chemistry and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antiviral, antidiabetic, and anti-inflammatory properties .

  • Medicine: : It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific molecular pathways.

  • Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)prop-2-en-1-ol exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, this group can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

2-(Trifluoromethyl)prop-2-en-1-ol can be compared with other trifluoromethyl-substituted compounds:

  • 2-(Trifluoromethyl)prop-2-en-1-amine: : Similar in structure but contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.

  • 2-(Trifluoromethyl)prop-2-en-1-thiol:

  • 2-(Trifluoromethyl)prop-2-en-1-yl chloride: : The presence of a chloride group makes it more reactive in nucleophilic substitution reactions.

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group with a propenol structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry, offering unique advantages in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C4H5F3O

Molecular Weight

126.08 g/mol

IUPAC Name

2-(trifluoromethyl)prop-2-en-1-ol

InChI

InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h8H,1-2H2

InChI Key

NVFLEVFZDHKWKL-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.